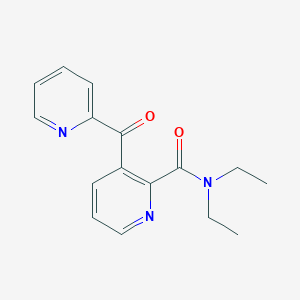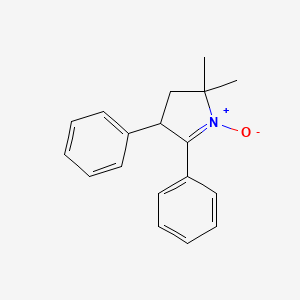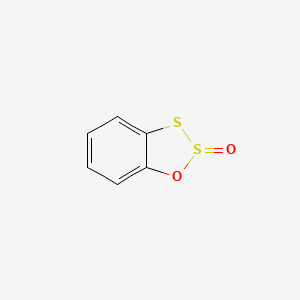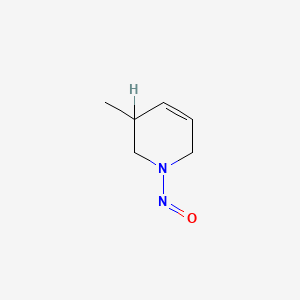
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a diazonium group and a dichlorophenyl group, making it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate typically involves the diazotization of 2,4-dichloroaniline. The process begins with the nitration of 2,4-dichlorobenzene to form 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline. The diazotization reaction is carried out by treating 2,4-dichloroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain low temperatures and controlled addition of reagents to prevent decomposition of the diazonium salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 2,4-dichlorophenyl halides, hydroxides, and amines.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: 2,4-dichloroaniline.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the modification of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of various products. The molecular targets include aromatic compounds and biomolecules with nucleophilic functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol
- 2-Diazonio-1-([2,3,4,5-tetrahydro[1,1’-biphenyl]]-4-yl)ethen-1-olate
Uniqueness
2-Diazonio-1-(2,4-dichlorophenyl)ethen-1-olate is unique due to its diazonium group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, distinguishing it from other similar compounds that may lack the diazonium functionality.
Eigenschaften
| 78344-77-1 | |
Molekularformel |
C8H4Cl2N2O |
Molekulargewicht |
215.03 g/mol |
IUPAC-Name |
2-diazo-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-6(7(10)3-5)8(13)4-12-11/h1-4H |
InChI-Schlüssel |
JEQIYFJZHITJRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)



